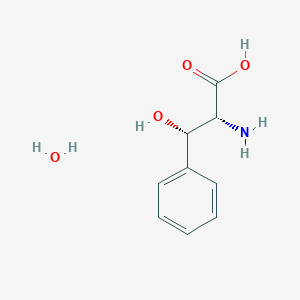

D-3-Phenylserine monohydrate

Description

Significance of D-3-Phenylserine as a Chiral Amino Acid Derivative

D-3-Phenylserine, a derivative of the amino acid serine, holds considerable significance in chemical and biochemical research due to its chiral nature and its classification as a non-proteinogenic amino acid. cymitquimica.com Unlike proteinogenic amino acids, it is not genetically encoded for incorporation into proteins during translation. However, its unique structure, featuring a phenyl group and two chiral centers, makes it a valuable chiral building block in synthetic organic chemistry. cymitquimica.comlookchem.com

The presence of both a hydroxyl and an amino group on adjacent carbon atoms allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of other complex and biologically active molecules. cymitquimica.com Its derivatives have been investigated for a range of biological activities, highlighting the importance of this structural motif in medicinal chemistry. lmaleidykla.lt

Historical Context of Phenylserine (B13813050) Research and Development

The study of phenylserine and its isomers has been a subject of interest for decades, with early research focusing on the synthesis and stereochemical elucidation of its various forms. acs.org The development of methods to synthesize and separate the different stereoisomers has been crucial for understanding their distinct biological activities. acs.org

Initially, non-stereoselective synthetic methods yielded a mixture of all four stereoisomers. emerging-researchers.org Over time, more refined chemical and enzymatic methods have been developed to achieve stereoselective synthesis, allowing for the isolation of specific isomers like D-threo-phenylserine. google.comcdnsciencepub.com The use of enzymes, such as aldolases and dehydrogenases, has been particularly important in the chiral synthesis and resolution of phenylserine derivatives. cdnsciencepub.comnih.govresearchgate.net This progress has been instrumental in enabling more detailed investigations into the specific roles and applications of each stereoisomer.

Stereochemical Considerations: D-, L-, threo, and erythro Isomers of Phenylserine

Phenylserine possesses two chiral centers, which gives rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. emerging-researchers.org These isomers exist as two pairs of enantiomers (D/L-erythro and D/L-threo) and four pairs of diastereomers (e.g., D-erythro and D-threo).

The terms "erythro" and "threo" are used to describe the relative configuration of the two chiral centers. In a Fischer projection, if the two main substituents (in this case, the amino and hydroxyl groups) are on the same side of the carbon backbone, it is the erythro isomer. If they are on opposite sides, it is the threo isomer. chemistrysteps.com The "D" and "L" designation refers to the absolute configuration of the α-carbon, relating it to D- and L-glyceraldehyde.

The specific stereochemistry of each isomer is critical as it dictates its biological activity and interactions with other chiral molecules, such as enzymes. cymitquimica.com For instance, enzymes often exhibit high stereoselectivity, acting only on one specific isomer of phenylserine. nih.gov

Overview of Research Domains Pertaining to D-3-Phenylserine Monohydrate

Research involving D-3-Phenylserine monohydrate and its related isomers spans several scientific disciplines.

Pharmaceutical Synthesis: Phenylserine derivatives are important intermediates in the synthesis of various pharmaceuticals. emerging-researchers.orglookchem.com For example, they are key components in the synthesis of certain antibiotics and other bioactive compounds. emerging-researchers.orgcdnsciencepub.com

Biochemical Research: D-phenylserine and its isomers are used as substrates to study the activity and specificity of various enzymes, such as D-phenylserine deaminase and l-phenylserine dehydrogenase. nih.govnih.govresearchgate.net These studies help to elucidate metabolic pathways and enzyme mechanisms. cymitquimica.com

Enzyme-Catalyzed Synthesis: There is significant research into using enzymes for the stereoselective synthesis of phenylserine isomers. researchgate.net This includes the use of aldolases to catalyze the condensation of glycine (B1666218) and benzaldehyde (B42025) to form phenylserine. researchgate.net

Peptide Chemistry: As a non-proteinogenic amino acid, phenylserine derivatives are incorporated into peptides to create peptidomimetics with altered conformations and biological activities. unirioja.es

Physicochemical Properties of Phenylserine Isomers

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | cymitquimica.com |

| Molecular Weight | 181.19 g/mol | cymitquimica.com |

| Melting Point (DL-threo form) | 202-208 °C (dec.) | lookchem.com |

| Melting Point (DL-hydrate) | 186 °C (dec.) | sigmaaldrich.com |

| Appearance | Crystalline powder | cymitquimica.com |

| Solubility in Water | Soluble | cymitquimica.comcymitquimica.com |

Research Findings on Phenylserine Derivatives

| Research Area | Key Finding | Reference |

|---|---|---|

| Enzymatic Synthesis | A novel aldolase (B8822740) from Streptomyces amakusaensis can be used for the kinetic resolution of racemic threo-β-phenylserine to produce the (2R,3S)-enantiomer with high purity. | cdnsciencepub.com |

| Enzyme Characterization | A D-phenylserine deaminase from Arthrobacter sp. specifically acts on the D-forms of β-hydroxy-α-amino acids, including D-threo-phenylserine. | nih.gov |

| Biocatalysis | A two-enzyme cascade system using a transaminase and an aldolase has been developed for the synthesis of 3-Phenylserine (B7821846). | researchgate.net |

| Stereoselective Synthesis | Asymmetric Strecker reactions using a chiral N-sulfinyl ketimine have been employed for the diastereoselective synthesis of α-phenylserine. | thieme-connect.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13NO4 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8+;/m1./s1 |

InChI Key |

DUGXBGWTWDCGNP-WLYNEOFISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O.O |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Access to D 3 Phenylserine Monohydrate and Its Stereoisomers

Classical Chemical Synthesis Routes to Phenylserine (B13813050) Frameworks

The foundational methods for constructing the phenylserine backbone typically involve the formation of a carbon-carbon bond between a glycine (B1666218) equivalent and benzaldehyde (B42025). While effective in creating the basic molecular structure, these classical routes often yield mixtures of stereoisomers requiring subsequent resolution.

A cornerstone in the synthesis of α-amino acids is the Erlenmeyer-Plöchl reaction, which can be adapted for phenylserine synthesis. wikipedia.orgwikidoc.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with benzaldehyde in the presence of acetic anhydride (B1165640) and a base like sodium acetate (B1210297). wikipedia.orgresearchgate.net The key intermediate formed is an azlactone (an oxazolone), which can then be hydrolyzed and reduced to yield phenylserine. wikipedia.orgwikidoc.org The initial product of the condensation is typically the (Z)-azlactone, and subsequent hydrolysis and reduction steps often lead to a mixture of threo and erythro diastereomers.

The reaction conditions of these condensation reactions can influence the diastereomeric outcome. For instance, studies on the condensation of glycine alkyl esters with aromatic aldehydes have shown that azeotropic condensation tends to favor the erythro-configuration, whereas using an excess of the glycine ester can lead to the threo-compounds. researchgate.net Another significant classical approach is the aldol (B89426) condensation between a glycine enolate and benzaldehyde. The use of transition-metal complexes of glycine Schiff bases can improve yields and broaden the reaction's scope. umich.edu

Advancements in classical synthesis have focused on improving reaction efficiency and exercising greater control over stereoselectivity. One area of development has been the optimization of catalysts and reaction conditions for condensation reactions. For example, an evaluation of organic bases versus the traditional sodium acetate in the Erlenmeyer-Plöchl reaction revealed that while organic bases can accelerate the reaction, they may also promote side reactions. researchgate.net It was also found that catalytic amounts of sodium acetate could be used effectively in the presence of a solvent, an improvement over the stoichiometric quantities typically employed. researchgate.net

Further methodological progress includes the development of multi-step sequences that allow for the isolation of specific stereoisomers. For example, all four diastereoisomeric forms of 3-phenylserine (B7821846) have been obtained through strategies involving recrystallization of diastereomeric tripeptides to isolate the L- and D-threo forms, followed by a Mitsunobu reaction on the threo-isomers to invert the stereocenter and produce the L- and D-erythro forms. acs.org

Diastereoselective and Enantioselective Synthesis of D-3-Phenylserine

Achieving high purity of a single stereoisomer like D-threo-3-phenylserine requires methods that are not only diastereoselective (controlling the threo/erythro ratio) but also enantioselective (controlling the D/L configuration). Modern synthetic chemistry has produced an array of powerful strategies to meet this challenge.

Diastereoselective control aims to favor the formation of either the syn (erythro) or anti (threo) diastereomer. The Strecker reaction, one of the most direct methods for synthesizing amino acids, has been adapted for this purpose. thieme-connect.com An efficient diastereoselective synthesis of phenylserine has been developed using a sulfinimine-mediated Strecker reaction. thieme-connect.com This approach involves the stereoselective addition of a cyanide nucleophile to a chiral N-sulfinyl ketimine derived from a protected 2-hydroxyacetophenone (B1195853), leading to high diastereoselectivity. thieme-connect.com

Aldol reactions are another major platform for diastereoselective synthesis. The reaction of N-Boc-N,O-isopropylidene-α-methylserinal with phenylmagnesium bromide has been shown to proceed with high diastereoselectivity, allowing for the synthesis of all four stereoisomers of α-methyl-β-phenylserine by starting with the appropriate enantiomer of the chiral aldehyde. unirioja.es Similarly, highly diastereoselective cyclization of amido-keto compounds under strongly basic conditions provides a practical route to conformationally constrained phenylserine derivatives with virtually complete diastereoselectivity. researchgate.net

| Method | Reactants | Key Reagent/Catalyst | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Sulfinimine-mediated Strecker Reaction | N-sulfinyl ketimine, TMSCN | (R)-tert-butanesulfinamide | >95:5 | thieme-connect.com |

| Grignard Addition | (S)-N-Boc-N,O-isopropylidene-α-methylserinal, PhMgBr | - | 95:5 | unirioja.es |

| Aldol/Cyclization Cascade | α-Isothiocyanato phosphonates, Aldehydes | Quinine-derived thiourea | >99:1 | nih.gov |

Asymmetric synthesis aims to produce the desired D-enantiomer with high enantiomeric excess (ee). This is often achieved by using chiral catalysts, auxiliaries, or reagents. The direct catalytic asymmetric aldol reaction between glycinate (B8599266) Schiff bases and aldehydes is a straightforward method for accessing β-hydroxy-α-amino esters. acs.org The development of novel ProPhenol ligands for zinc-catalyzed direct asymmetric aldol reactions has enabled the synthesis of syn β-hydroxy-α-amino esters in high yields with good to excellent levels of diastereo- and enantioselectivity. acs.org

The use of chiral sulfinimines has proven to be a particularly effective strategy. thieme-connect.comacs.org For example, the asymmetric Strecker reaction of an N-sulfinyl ketimine derived from 2-hydroxyacetophenone and (R)-tert-butanesulfinamide is a key step in an efficient synthesis of (S)- and (R)-α-phenylserine. thieme-connect.com Asymmetric hydrogenation is another powerful technique. Ruthenium- and iridium-catalyzed asymmetric hydrogenation of α-amino-β-keto esters through a process called dynamic kinetic resolution can produce anti-β-hydroxy-α-amino acids with high diastereo- and enantioselectivity. researchgate.net

Chemoenzymatic synthesis leverages the high stereospecificity of enzymes to catalyze key bond-forming or resolution steps, offering a green and efficient alternative to purely chemical methods. rsc.orgnih.gov

Threonine aldolases (TAs) are widely used enzymes that catalyze the reversible aldol addition of glycine to various aldehydes, including benzaldehyde, to produce β-hydroxy-α-amino acids. rsc.orgbeilstein-journals.org Based on their stereospecificity at the α-carbon, TAs are classified as L-threonine (B559522) aldolases (LTAs) or D-threonine aldolases (DTAs). rsc.org While TAs are typically highly selective for the α-carbon (>99% ee), they often show only moderate stereoselectivity for the β-carbon, leading to a mixture of threo and erythro isomers. rsc.org D-threonine aldolase (B8822740) (DTA) can be used in the kinetic resolution of racemic mixtures, such as D/L-syn-p-sulfone phenylserine, to obtain the desired isomer with high enantiomeric excess. sciopen.com

Serine hydroxymethyltransferases (SHMTs) also catalyze the aldol condensation of glycine and benzaldehyde. nih.govnih.gov A thermostable SHMT from Pseudoxanthomonas taiwanensis has been characterized and shown to be active in phenylserine synthesis at elevated temperatures. nih.gov Phenylserine aldolase (LPA) specifically catalyzes the reversible conversion of L-phenylserine to benzaldehyde and glycine. researchgate.net

More complex multi-enzyme cascade systems are also being developed. A two-enzyme system containing an ω-transaminase (ω-TA) and an L-threonine aldolase (L-ThA) has been reported for the synthesis of 3-phenylserine from benzylamine (B48309), achieving a conversion of nearly 95%. researchgate.netnih.gov Another strategy involves using a phenylalanine aminomutase (TcPAM) for the regio- and stereoselective amination of trans-3-arylglycidates, which preferentially attacks the α-carbon to produce phenylserine derivatives with high anti-diastereoselectivity. msu.edu

| Enzyme System | Reaction Type | Substrates | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| D-Threonine Aldolase (DTA) | Kinetic Resolution | D/L-syn-p-sulfone phenylserine | L-syn-p-sulfone phenylserine | Yield: 41.7%, ee > 99% | sciopen.com |

| Threonine Aldolase (TA) from Thermotoga maritima | Aldol Condensation | Benzaldehyde, Glycine | Phenylserine | Yield: ~40% (equilibrium limited), de: 20%, ee: 99% | beilstein-journals.org |

| L-Threonine Aldolase (LTA) Mutant RS1 | Aldol Condensation | Glycine, 4-(methylsulfonyl)benzaldehyde | L-syn-3-[4-(methylsulfonyl)phenylserine] | de: 99.5%, conv: 73.2% | sci-hub.seacs.org |

| Phenylalanine Aminomutase (TcPAM) | Regioselective Amination | trans-3-Arylglycidates | anti-Arylserine | anti-isomers predominate (~90:10 dr) | msu.edu |

| ω-TA and L-ThA Cascade | Cascade Synthesis | Benzylamine, Glyoxylic Acid | 3-Phenylserine | >54% yield of 3-Phenylserine | researchgate.netnih.gov |

Chemoenzymatic Synthetic Pathways to D-3-Phenylserine

Enzyme-Catalyzed Derivatization in Phenylserine Production

Enzymes, particularly aldolases and transaminases, have proven to be powerful tools for the stereoselective synthesis of phenylserine and its derivatives. Threonine aldolases (TAs) catalyze the reversible aldol reaction between glycine and a variety of aldehydes to produce β-hydroxy-α-amino acids. beilstein-journals.orgresearchgate.net For instance, L-threonine aldolase (LTA) from Pseudomonas putida and D-threonine aldolase (DTA) from Alcaligenes xylosoxidans have been used to react various ring-substituted benzaldehydes with glycine. researchgate.net The DTA enzyme demonstrated high selectivity, producing the D-syn isomers with up to 99% diastereomeric excess (de) and greater than 99% enantiomeric excess (ee). researchgate.net

Multi-enzyme cascade reactions offer an efficient route for producing phenylserine derivatives. A two-enzyme system combining an ω-transaminase (ω-TA) and an L-threonine aldolase (L-ThA) has been developed for the synthesis of 3-Phenylserine from benzylamine and glyoxylic acid. researchgate.netresearchgate.net In this system, the transaminase converts benzylamine to benzaldehyde, which is then used by the aldolase. researchgate.net Under optimized conditions, this cascade achieved a conversion of over 95% from benzylamine, yielding more than 54% of 3-Phenylserine. researchgate.net

Another innovative approach involves repurposing a phenylalanine aminomutase (TcPAM) from Taxus canadensis. This enzyme catalyzes the regioselective and stereoselective amination of racemic trans-3-arylglycidates (cinnamate epoxides). msu.edu The reaction predominantly yields the anti-diastereomers of arylserine with a diastereomeric ratio of approximately 90:10 (anti:syn). msu.eduresearchgate.net

Furthermore, enzyme engineering has been employed to enhance selectivity. For example, specific mutants of L-threonine aldolase, such as R318L, have shown significantly improved diastereoselectivity in the synthesis of L-threo-DOPS, achieving an 84.9% de value compared to 31.2% for the wild-type enzyme. researchgate.net

Table 1: Enzyme-Catalyzed Synthesis of Phenylserine Derivatives

| Enzyme System | Substrates | Product(s) | Key Findings | Citations |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) & L-Threonine Aldolase (L-ThA) | Benzylamine, Glyoxylic Acid, Glycine | 3-Phenylserine | Cascade reaction achieved >54% yield. | researchgate.netresearchgate.net |

| Phenylalanine Aminomutase (TcPAM) | trans-Cinnamate Epoxide Racemates | Arylserines | Predominantly anti-isomers (~90:10 dr). | msu.eduresearchgate.net |

| D-Threonine Aldolase (DTA) | Glycine, Substituted Benzaldehydes | D-syn-Phenylserine derivatives | High selectivity with up to 99% de and >99% ee. | researchgate.net |

| L-Threonine Aldolase (LTA) Mutant R318L | Glycine, Benzaldehyde derivative | L-threo-DOPS | Diastereoselectivity significantly improved to 84.9% de. | researchgate.net |

Biocatalytic Resolution Techniques for Phenylserine Enantiomers

Kinetic resolution is a widely used biocatalytic technique to separate racemic mixtures of chiral compounds. numberanalytics.com This method employs an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure substrate or the newly formed product. numberanalytics.com

For phenylserine and its analogues, several enzymatic resolution processes have been established. A low-specificity D-threonine aldolase from Arthrobacter sp. DK-38 has been used to efficiently resolve chemically synthesized DL-threo-3-[4-(methylthio)phenylserine] (MTPS). researchgate.netnih.gov Under optimal conditions, this process yielded L-threo-MTPS from a 200 mM DL-threo-MTPS solution with a 50% molar yield and an enantiomeric excess of 99.6%. nih.gov

The use of ionic liquids can enhance resolution processes. The kinetic resolution of D/L-syn-p-sulfone phenylserine was successfully performed using a D-threonine aldolase in a two-phase ionic solvent system ([BMIM][NTf2]). researchgate.netsciopen.com This approach afforded L-syn-p-methylsulfoxide phenylserine (L-syn-MPS) in a 41.7% yield with an enantiomeric excess greater than 99%. researchgate.netsciopen.com The two-phase system also prevents the undesired condensation of the aldehyde by-product. sciopen.com

Table 2: Biocatalytic Resolution of Phenylserine Enantiomers

| Enzyme | Racemic Substrate | Resolved Product | Yield / Enantiomeric Excess (ee) | Citations |

|---|---|---|---|---|

| D-Threonine Aldolase (Arthrobacter sp.) | DL-threo-MTPS | L-threo-MTPS | 50% yield, 99.6% ee | researchgate.netnih.gov |

| Amidase (Ochrobactrum anthropi) | Racemic threo 4-(methylthio)phenylserine amide | (2S,3R)-3-[4-(methylthio)phenyl]serine | 78% overall yield | acs.org |

| D-Threonine Aldolase | D/L-syn-p-sulfone phenylserine | L-syn-p-methylsulfoxide phenylserine | 41.7% yield, >99% ee | researchgate.netsciopen.com |

Protective Group Chemistry in D-3-Phenylserine Synthesis

The synthesis of complex molecules like D-3-phenylserine monohydrate, which contains multiple reactive functional groups (amino, hydroxyl, and carboxylic acid), often necessitates the use of protecting groups. organic-chemistry.org These groups temporarily block a reactive site to prevent undesired side reactions during a chemical modification elsewhere in the molecule. organic-chemistry.orgnumberanalytics.com

Chemoselective Acylation Strategies for Hydroxyamino Acids

Hydroxyamino acids like phenylserine present a challenge due to the similar nucleophilicity of their amino and hydroxyl groups. Chemoselective acylation allows for the modification of one group in the presence of the other.

A particularly effective method for the O-acylation of hydroxyamino acids is to perform the reaction under strongly acidic conditions. beilstein-journals.org By using acyl halides or carboxylic anhydrides in solvents like anhydrous trifluoroacetic acid (CF3CO2H) or perchloric acid-acetic acid, direct and selective acylation of the hydroxyl group can be achieved without protecting the amino group. beilstein-journals.orgbeilstein-journals.org In the acidic medium, the amino group is protonated, rendering it non-nucleophilic and thus unreactive towards the acylating agent. organic-chemistry.orgbeilstein-journals.org This strategy is often scalable and can provide the desired O-acyl derivatives in a single step without the need for chromatographic purification. beilstein-journals.orgnih.gov

Enzymes also offer a route to chemoselective acylation. For example, Lipase B from Candida antarctica can catalyze the acylation of (hydroxyalkyl)phenols with high chemoselectivity, discriminating between an alcoholic hydroxyl and a phenolic hydroxyl group to exclusively afford alkyl esters. nih.gov

Orthogonal Protection Schemes for Multifunctional Phenylserine Analogues

For the synthesis of more complex phenylserine analogues or peptides containing phenylserine, an orthogonal protection strategy is essential. organic-chemistry.org This approach involves using multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. organic-chemistry.orgiris-biotech.de

A common orthogonal scheme in peptide synthesis that is applicable to phenylserine involves protecting the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the hydroxyl and carboxyl groups are protected with acid-labile groups like tert-butyl (tBu) or trityl (Trt). organic-chemistry.orgresearchgate.net

More advanced protecting groups offer further versatility. The 2-Phenylisopropyl (OPP or 2-PhiPr) ester, for instance, can be used to protect the side-chain carboxyl group. iris-biotech.desigmaaldrich.com It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under very mild acidic conditions (e.g., 1% trifluoroacetic acid in DCM), providing orthogonality to the more acid-stable tert-butyl-based groups. iris-biotech.deiris-biotech.de This allows for precise, site-specific modifications, such as the formation of side chain-to-side chain lactam bridges in complex peptides. iris-biotech.deiris-biotech.de

Table 3: Examples of Orthogonal Protecting Groups

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal To | Citations |

|---|---|---|---|---|

| Fmoc | Amino | 20% Piperidine in DMF (Base) | tBu, Trt, Boc, 2-PhiPr | organic-chemistry.orgresearchgate.netsigmaaldrich.com |

| Boc | Amino | Strong Acid (e.g., TFA) | Fmoc, 2-PhiPr | organic-chemistry.orgsigmaaldrich.com |

| tBu | Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) | Fmoc | organic-chemistry.orgiris-biotech.de |

| Trt | Hydroxyl | Mild Acid | Fmoc | researchgate.net |

| 2-PhiPr | Carboxyl | Very Mild Acid (1% TFA in DCM) | Fmoc, tBu, Boc | iris-biotech.desigmaaldrich.com |

D-3-Phenylserine Monohydrate as a Key Chiral Building Block

The value of synthesizing enantiomerically pure D-3-phenylserine monohydrate and its stereoisomers lies in their utility as chiral building blocks. lookchem.comresearchgate.net These non-canonical amino acids are incorporated into a wide range of biologically active molecules. jiangnan.edu.cnmsu.edu

Precursor in Complex Organic Molecule Synthesis

The stereoisomers of phenylserine are crucial intermediates in the synthesis of important pharmaceuticals and natural products. researchgate.net Key examples include:

Thiamphenicol and Florfenicol : L-threo-3-[4-(methylthio)phenylserine] (a derivative of phenylserine) is a key intermediate in the manufacture of these broad-spectrum antibiotics. researchgate.netnih.govacs.org

Chloramphenicol : The synthesis of this antibiotic involves p-nitro-phenylserine as an essential intermediate. nih.gov

Cyclomarin A : L-threo-phenylserine is a precursor for this cyclic peptide, which exhibits potent antimalarial, antiviral, and antibiotic properties, including activity against Mycobacterium tuberculosis. jiangnan.edu.cn

Droxidopa : L-threo-3,4-dihydroxyphenylserine (Droxidopa) is a pharmaceutical agent synthesized from phenylserine derivatives. jiangnan.edu.cn

The biological activity of these complex final products is often dependent on the precise stereochemistry of the phenylserine-derived core, underscoring the importance of the advanced synthetic and resolution techniques developed for its production.

Role in Peptide and Peptide Mimetic Assembly

D-3-Phenylserine and its stereoisomers are valuable non-proteinogenic amino acids used as building blocks in the synthesis of peptides and peptidomimetics. sigmaaldrich.com Their incorporation into peptide chains can impart unique structural constraints and biological activities. sigmaaldrich.comlookchem.com One of the most significant roles of phenylserine residues in peptide design is to serve as inducers of specific secondary structures, particularly β-turns. researchgate.netunibo.it

β-turns are crucial elements in protein folding and molecular recognition events. researchgate.net Small molecules that can mimic or stabilize these turns are of great interest in drug discovery. Research has demonstrated that incorporating threo-phenylserine (PhSer) into a tetrapeptide sequence can lead to the formation of highly constrained structures. researchgate.netunibo.it For example, when N-tosylated tetrapeptides containing threo-phenylserine at position 2 or 3 are treated with bis(succinimidyl)carbonate (DSC), the β-hydroxyamino acid cyclizes to form a rigid oxazolidin-2-one (Oxd) ring. unibo.it This pseudo-proline residue fixes the φ, ψ, and χ dihedral angles, effectively forcing the peptide backbone into a well-defined turn conformation. researchgate.netunibo.it

The specific type of β-turn induced (e.g., type I or II) is dependent on the stereochemistry of the amino acids within the sequence. researchgate.net The formation of these oxazolidinone-containing motifs provides a straightforward method for constraining peptide conformation without the need for a pre-formed scaffold, making D-3-phenylserine a powerful tool for designing peptidomimetics that can interfere with protein-protein interactions mediated by β-turn motifs. researchgate.netunibo.it Beyond β-turn induction, D-3-phenylserine is also used as an intermediate in the enantioselective synthesis of more complex structures like cyclic pentapeptides, which exhibit a range of biological activities. lookchem.com

Biochemical Roles and Enzymatic Transformations Involving D 3 Phenylserine

Phenylserine (B13813050) within Metabolic Pathways

Phenylserine isomers are involved in specific metabolic pathways, primarily related to their synthesis and degradation in various organisms.

Investigation of Biochemical Synthesis Routes for Phenylserine

The biosynthesis of the parent amino acid, phenylalanine, from which phenylserine is structurally derived, occurs through two primary routes: the arogenate pathway and the phenylpyruvate pathway. frontiersin.org The arogenate pathway is predominant in plants, while the phenylpyruvate pathway is mainly utilized by microorganisms. frontiersin.org

Direct biochemical synthesis of phenylserine has been achieved through enzymatic methods. For instance, phenylserine aldolase (B8822740) catalyzes the reversible reaction between benzaldehyde (B42025) and glycine (B1666218) to form L-threo-3-phenylserine. proteopedia.orgnih.gov This enzyme has been identified in organisms like Pseudomonas putida. nih.gov

Furthermore, multi-enzyme cascade systems are being developed for the synthesis of phenylserine. One such system utilizes an ω-transaminase (ω-TA) and an L-threonine (B559522) aldolase (L-ThA) to produce 3-phenylserine (B7821846) from benzylamine (B48309). nih.gov This cascade approach is advantageous as it allows for the in-situ removal of the co-product benzaldehyde, which can be inhibitory to the reaction. nih.govjiangnan.edu.cn Another multi-enzyme cascade has been constructed to produce L-threo-phenylserine from benzoic acid, involving a L-threonine transaldolase (PmLTTA) , a carboxylic acid reductase, an alcohol dehydrogenase, and a glucose dehydrogenase. jiangnan.edu.cn

Studies on Phenylserine Degradation Pathways

The degradation of phenylserine is also a subject of metabolic investigation. In Pseudomonas putida 24-1, an inducible phenylserine aldolase is produced when L-threo-3-phenylserine is the sole carbon and nitrogen source. This enzyme cleaves L-threo-3-phenylserine into glycine and benzaldehyde, indicating its function in the degradation of this amino acid. nih.gov

Another degradation pathway involves phenylserine dehydratase . An inducible form of this enzyme has been found in Pseudomonas pickettii PS22, which catalyzes the conversion of L-threo-3-phenylserine to phenylpyruvate and ammonia. tandfonline.comnih.gov This enzyme is highly specific for the L-threo isomer. nih.gov

The catabolism of amino acids, including aromatic ones like phenylserine, is a key process in the development of flavor in cheese during ripening. researchgate.net The breakdown of these amino acids can be initiated by amino acid lyases that cleave their side chains. researchgate.net

D-3-Phenylserine Monohydrate in Enzyme Assay Development

D-3-Phenylserine monohydrate and its isomers are utilized in the development and characterization of enzyme assays, particularly for spectrophotometric methods and as substrate analogues.

Development of Spectroscopic Enzyme Activity Assays

Spectrophotometric assays are a common method for measuring enzyme activity by detecting changes in light absorbance as a reaction progresses. bitesizebio.com For an enzyme reaction to be monitored spectrophotometrically, there must be a change in the absorbance spectrum of the components, either through the disappearance of a substrate or the appearance of a product that acts as a chromophore. bitesizebio.com

In the context of D-3-phenylserine, the activity of D-threonine dehydrogenase can be assayed spectrophotometrically. The enzyme's activity is determined by measuring the rate of increase in absorbance at 340 nm, which corresponds to the formation of NADPH from NADP+. asm.orgtandfonline.com This assay uses D-threo-3-phenylserine as a substrate. tandfonline.com

Similarly, the activity of phenylserine aldolase can be measured by monitoring the formation of benzaldehyde, a product of the cleavage of phenylserine. Benzaldehyde concentration can be detected at 290 nm. sci-hub.se

The activity of L-threonine transaldolase (LTTA) can also be determined by a coupled enzyme assay. The breakdown of phenylserine produces acetaldehyde, which can then be reduced by alcohol dehydrogenase (ADH) with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is monitored to quantify LTTA activity. jiangnan.edu.cn

Substrate Analogues for Enzyme Characterization

Substrate analogues are molecules that are structurally similar to the natural substrate of an enzyme and can be used to study the enzyme's active site, binding specificity, and reaction mechanism. news-medical.net Irreversible inhibitors that form covalent bonds with active site residues are particularly useful in identifying key catalytic amino acids. nuph.edu.ua

Beta-phenylserine has been used as a phenylalanine analogue to study the accuracy and proofreading mechanisms of phenylalanyl-tRNA synthetases from various organisms, including E. coli, yeast, and turkey liver. nih.govuni-muenchen.de These studies help to understand how these enzymes maintain fidelity in protein synthesis by discriminating against incorrect amino acids. nih.gov

In the study of aromatic amino acid aminotransferase (ArAT) , L-erythro-3-phenylserine has been used as a quasisubstrate. Spectroscopic analysis of the enzyme in complex with this analogue revealed the formation of a quinonoid intermediate, providing insights into the enzyme's reaction mechanism and how it accommodates different types of substrates in its active site. acs.org

The use of D-3-phenylserine and its isomers as substrates and substrate analogues continues to be a valuable tool in enzymology for discovering new biocatalysts and understanding their mechanisms of action.

Structural and Spectroscopic Characterization of D 3 Phenylserine Monohydrate and Its Assemblies

Crystallographic Analysis of D-3-Phenylserine Monohydrate

Crystallographic analysis provides the most definitive information about the atomic arrangement within a crystalline solid. For D-3-Phenylserine monohydrate, these techniques reveal not only the molecule's conformation but also the intricate roles that water molecules and various non-covalent interactions play in constructing the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the premier technique for determining the three-dimensional structure of a molecule in the crystalline state. The analysis of a suitable single crystal of D-3-Phenylserine monohydrate would yield precise data regarding its crystal system, space group, and unit cell dimensions. This technique provides the exact coordinates of each atom in the asymmetric unit, allowing for the determination of bond lengths, bond angles, and torsion angles.

While a complete single-crystal structure determination for D-3-Phenylserine monohydrate is not widely available in published literature, a hypothetical analysis would be expected to confirm the threo configuration of the molecule and establish its zwitterionic state in the crystal. The resulting data would be presented in a crystallographic information file (CIF), summarizing key structural parameters.

Table 1: Hypothetical Crystallographic Data for D-3-Phenylserine Monohydrate This table is illustrative of the data that would be obtained from an X-ray diffraction experiment.

| Parameter | Expected Value |

| Chemical Formula | C₉H₁₁NO₃·H₂O |

| Formula Weight | 199.21 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

In the crystal structure of an amino acid hydrate (B1144303), hydrogen bonds are the dominant intermolecular forces that direct the assembly of the molecules. For D-3-Phenylserine monohydrate, the zwitterionic nature of the amino acid provides multiple hydrogen bond donors (the ammonium (B1175870) group, -NH₃⁺; the hydroxyl group, -OH) and acceptors (the carboxylate group, -COO⁻; the hydroxyl group, -OH). The water molecule itself acts as both a donor and an acceptor.

The inclusion of water molecules in the crystal lattice of D-3-Phenylserine is not passive. Water molecules are critical structural components that satisfy the hydrogen-bonding potential of the amino acid molecules, enabling the formation of a stable, ordered structure. They often act as bridges, connecting phenylserine (B13813050) molecules that might otherwise not interact directly, thereby creating more intricate and stable packing arrangements.

The water molecule in D-3-Phenylserine monohydrate would be integral to the hydrogen-bonding network, linking different functional groups (ammonium, carboxylate, hydroxyl) together. This can lead to the formation of specific motifs, such as chains or layers of molecules. The presence of water can also influence the conformation of the phenylserine molecule itself by providing a specific local electrostatic environment. The removal or addition of this water of hydration would lead to a different crystalline phase (the anhydrous form) or potentially a different hydrate, each with distinct crystal packing and physical properties.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. In the context of phenylserine hydrates, crystal engineering principles can be used to understand and potentially control the crystallization process. By recognizing the key hydrogen-bonding groups (ammonium, carboxylate, hydroxyl) and their preferred interactions, it is possible to predict the likely supramolecular synthons that will form.

Advanced Spectroscopic Characterization Techniques

While crystallography provides a static picture of the solid state, spectroscopic techniques offer complementary information about molecular structure, connectivity, and chemical environment, both in solid and solution phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure of a molecule. For D-3-Phenylserine, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule.

In a ¹H NMR spectrum of D-3-Phenylserine, distinct signals would appear for the protons on the phenyl ring, the two alpha- and beta-protons on the serine backbone (CH-CH), and exchangeable protons from the amine, hydroxyl, and carboxylic acid groups (in an appropriate solvent). The chemical shift of each proton provides information about its electronic environment, while the spin-spin coupling patterns (splitting) reveal which protons are adjacent to one another, confirming the connectivity.

A ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically distinct carbon atom gives a separate signal, allowing for the identification of the carboxyl carbon, the carbons of the phenyl ring, and the alpha- and beta-carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. While detailed experimental spectra for pure D-3-Phenylserine are not broadly published, the expected chemical shifts can be predicted based on known values for similar structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for D-3-Phenylserine This table presents expected chemical shift ranges in a typical NMR solvent like D₂O or DMSO-d₆. Actual values may vary based on experimental conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxyl (COOH) | (exchangeable) | ~170-175 |

| Phenyl (Ar-C) | - | ~125-140 |

| Phenyl (Ar-H) | ~7.2-7.5 | - |

| β-Carbon (CH-OH) | ~5.0-5.3 | ~70-75 |

| α-Carbon (CH-NH₂) | ~3.8-4.2 | ~55-60 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to unambiguously assign these signals. A COSY spectrum would show correlations between coupled protons (e.g., the α-H and β-H), while an HSQC spectrum would correlate each proton signal with the carbon signal of the atom to which it is directly attached, confirming the complete structural assignment of D-3-Phenylserine.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of D-3-Phenylserine monohydrate. These methods provide detailed information about the molecular vibrations and the nature of chemical bonds within the crystal lattice, including the influence of hydrogen bonding.

In the solid state, amino acids like D-3-Phenylserine exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). This ionic character, along with the presence of the phenyl ring and hydroxyl group, gives rise to a complex but characteristic vibrational spectrum. The analysis of these spectra is often supported by density functional theory (DFT) calculations, which help in the precise assignment of vibrational modes. yildiz.edu.tr

The vibrational spectrum can be divided into several key regions:

O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is characterized by broad and overlapping bands due to the stretching vibrations of the O-H group, the N-H bonds in the -NH3+ group, and the C-H bonds of the aromatic ring. The presence of water of hydration in the monohydrate form introduces additional broad O-H stretching bands. Hydrogen bonding significantly influences the position and shape of these bands.

C=O and C=C Stretching Region (1700-1500 cm⁻¹): The asymmetric and symmetric stretching vibrations of the deprotonated carboxylate group (-COO-) are prominent in this region. The asymmetric stretch typically appears as a strong band around 1600 cm⁻¹, while the symmetric stretch is found near 1400 cm⁻¹. The phenyl ring C=C stretching vibrations also appear in this range, often as sharp bands. researchgate.net For instance, ring stretching vibrations for similar aromatic amino acids are observed around 1591 cm⁻¹ and 1587 cm⁻¹ in IR and Raman spectra, respectively. researchgate.net

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information, including C-N stretching, C-C stretching, and various bending and deformation modes of the amino acid backbone and the phenyl ring. The rocking and torsion modes of the -NH3+ group are also identified in this area. researchgate.net For example, the out-of-plane C-H bending mode of the phenyl ring is typically assigned in the 1000–970 cm⁻¹ range. researchgate.net

The complementarity of IR and Raman spectroscopy is crucial for a complete vibrational analysis. uu.nl While some modes are strong in the IR spectrum, others are more prominent in the Raman spectrum, allowing for a comprehensive assignment of the fundamental vibrational modes of D-3-Phenylserine monohydrate. uu.nl

Table 1: Characteristic Vibrational Frequencies for Phenylalanine Analogs

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch (-NH3+) | 3200-2800 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Asymmetric -COO- Stretch | ~1600 | IR |

| Phenyl Ring C=C Stretch | 1600-1450 | IR, Raman |

| Symmetric -COO- Stretch | ~1400 | IR |

| C-N Stretch | 1200-1020 | IR |

| CH Out-of-Plane Bending | 1000-970 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Phenylserine Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In D-3-Phenylserine, the chromophore is the phenyl group. The absorption of UV light by the phenyl ring is due to π → π* electronic transitions of the aromatic system. nih.gov

The UV absorption spectrum of phenylserine in an aqueous solution typically displays characteristic absorption bands. These absorptions are analogous to other aromatic amino acids like phenylalanine and tyrosine. nih.goviosrjournals.org The spectrum is generally characterized by two main absorption bands:

A strong absorption band at shorter wavelengths, typically around 210-220 nm.

A weaker, secondary band with fine structure at longer wavelengths, around 260-270 nm. nih.gov

The position and intensity of these absorption bands can be influenced by the solvent environment and the pH of the solution. iosrjournals.org For instance, changes in pH can alter the ionization state of the amino and carboxyl groups, which can in turn slightly modify the electronic environment of the phenyl chromophore, leading to small shifts in the absorption maxima. nih.gov In research, these spectral features are used to quantify the concentration of phenylserine in solutions and can be employed to study its interactions with other molecules.

Table 2: Typical UV-Vis Absorption Maxima for Phenylalanine Analogs in Neutral Aqueous Solution

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Primary) | ~215 | High |

| π → π* (Secondary) | ~260 | Low |

Chromatographic and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of phenylserine, particularly for the separation and quantification of its stereoisomers. Since D-3-Phenylserine has two chiral centers, it can exist as four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The separation of these isomers is critical for stereoselective synthesis and analysis.

Chiral HPLC is the method of choice for this purpose. This is achieved by using a chiral stationary phase (CSP) that can selectively interact with the different stereoisomers, leading to different retention times. A common approach involves the use of a column like a (D)-penicillamine-based chiral column. researchgate.net The separation is typically achieved using a mobile phase containing a copper (II) salt solution mixed with an organic modifier like methanol (B129727). researchgate.net Detection is commonly performed using a UV detector, monitoring the absorbance of the phenyl ring. researchgate.net

Research has demonstrated the successful separation of all four phenylserine isomers using such a system. researchgate.netresearchgate.net This allows for the determination of both the enantiomeric excess (ee) and the diastereomeric excess (de) in a sample, which is crucial for monitoring the stereoselectivity of enzymatic or chemical reactions that produce phenylserine. researchgate.net

Table 3: Example HPLC Conditions for Phenylserine Stereoisomer Separation

| Parameter | Condition |

|---|---|

| Column | Chirex 3126 (D)-penicillamine Column (250 × 4.6 mm) researchgate.net |

| Mobile Phase | 75% 2 mM CuSO4 solution + 25% methanol researchgate.net |

| Flow Rate | 1 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Column Temperature | 40 °C researchgate.net |

Thin Layer Chromatography (TLC) Applications in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. In the context of D-3-Phenylserine, TLC can be used to follow its synthesis or its conversion into other compounds.

The principle involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. youtube.com Alongside the reaction mixture, spots of the starting materials and the expected product are also applied as standards. youtube.com The plate is then developed in a suitable solvent system (mobile phase).

As the reaction proceeds, the spot corresponding to the starting material will decrease in intensity, while the spot corresponding to the product will appear and increase in intensity. youtube.com By comparing the relative positions (Rf values) and intensities of the spots, a chemist can qualitatively assess the conversion of reactants to products and determine when the reaction is complete. youtube.com Although TLC is primarily a qualitative technique, it provides valuable real-time information for optimizing reaction conditions without the need for more complex instrumentation. thieme.de

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Amino acids like D-3-Phenylserine are non-volatile due to their zwitterionic nature and high polarity. Therefore, they cannot be directly analyzed by GC.

To make them suitable for GC analysis, amino acids must first be converted into volatile derivatives through a chemical reaction. semanticscholar.orgjfda-online.com This process, known as derivatization, typically involves converting the polar functional groups (-NH2, -COOH, -OH) into less polar, more volatile moieties. semanticscholar.org Common derivatization reactions for amino acids include:

Silylation: Reacting the amino acid with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups.

Once derivatized, the volatile D-3-Phenylserine derivative can be separated from other components in a mixture on a GC column and detected, often by a mass spectrometer (GC-MS). nih.gov This approach is particularly useful for analyzing complex mixtures and for detecting trace amounts of the amino acid in various matrices. dtic.mil

Mass Spectrometry for Molecular Characterization of D-3-Phenylserine and Derivatives

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of D-3-Phenylserine with high accuracy and to obtain structural information. nih.gov

For D-3-Phenylserine (C9H11NO3), high-resolution mass spectrometry can confirm its elemental composition by providing a highly accurate mass measurement. nih.govnih.gov The monoisotopic mass is a key piece of data for molecular identification. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In this technique, the molecular ion of D-3-Phenylserine is selected and then fragmented through collision-induced dissociation (CID). unito.it The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H2O) and carbon dioxide (CO2), as well as cleavages along the amino acid backbone. unito.it Analysis of these fragmentation patterns helps to confirm the identity and structure of D-3-Phenylserine and its derivatives.

Table 4: Molecular Mass Information for D-3-Phenylserine

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 nih.govmzcloud.org |

| Molecular Weight (Average) | 181.19 g/mol nih.govnih.gov |

| Monoisotopic Mass | 181.0739 g/mol nih.govnih.gov |

Derivatives, Analogues, and Their Structure Activity Relationship Studies Centered on D 3 Phenylserine

Synthesis of D-3-Phenylserine Derivatives and Analogues

The synthesis of derivatives and analogues of D-3-phenylserine involves targeted chemical modifications at its key functional groups: the hydroxyl (O-acylation), the amine (N-alkylation), the phenyl ring (substitution), and the α-β bond (elimination to form dehydro derivatives). These modifications are crucial for probing structure-activity relationships and enhancing the pharmacological properties of molecules containing the phenylserine (B13813050) scaffold.

O-Acylated Derivatives of Phenylserine

The regioselective acylation of the hydroxyl group in threo-DL-phenylserine has been explored to introduce lipophilic moieties, which can influence the biological activity of the parent compound. A study on the synthesis of such derivatives involved the reaction of threo-DL-phenylserine with various acyl chlorides in the presence of trifluoroacetic acid. This method allows for the selective O-acylation while the amino group is protonated and thus protected from acylation. The resulting O-acylated phenylserine derivatives have been investigated for their biological properties, including their potential as antifungal agents. researchgate.net

The synthesis of O-lauroyl, O-myristoyl, and O-phenylacetyl derivatives of threo-DL-phenylserine has been accomplished, and these compounds have demonstrated notable fungicidal activity. For instance, some of these derivatives have shown complete inhibition of the mycelial growth of certain fungi, such as Verticillium dahliae. researchgate.net

Table 1: Synthesis of O-Acylated threo-DL-Phenylserine Derivatives

| Acyl Group | Reagent | Product | Fungicidal Activity Highlight |

|---|---|---|---|

| Lauroyl | Lauroyl chloride | O-lauroyl-threo-DL-phenylserine | Active against several fungal strains |

| Myristoyl | Myristoyl chloride | O-myristoyl-threo-DL-phenylserine | Active against several fungal strains |

| Phenylacetyl | Phenylacetyl chloride | O-phenylacetyl-threo-DL-phenylserine | Effective against Verticillium dahliae |

Data sourced from N.L. Tuleshova, et al. (2003). researchgate.net

Dehydroserine Derivatives Derived from Phenylserine

Dehydrophenylalanine, an α,β-unsaturated amino acid, is a valuable component in the synthesis of peptides with modified conformational properties and biological activities. One common route to dehydrophenylalanine derivatives involves the dehydration of β-hydroxy-α-amino acids such as phenylserine. This transformation is typically achieved through an elimination reaction. researchgate.net

A general and effective strategy for this conversion is the O-activation of the hydroxyl group, followed by base-mediated elimination. For instance, the hydroxyl group of an N-protected phenylserine derivative can be converted into a good leaving group, such as a tosylate (O-tosyl). Treatment of the resulting N-protected-O-tosyl-phenylserine with a suitable base, like triethylamine, facilitates the elimination of the tosyloxy group and a proton from the α-carbon, yielding the corresponding N-protected dehydrophenylalanine derivative. This method is a key step in the synthesis of peptides containing this non-proteinogenic amino acid. researchgate.net

Substituted Phenylserine Analogues and Regioisomers

The synthesis of phenylserine analogues with substituents on the phenyl ring allows for the exploration of electronic and steric effects on biological activity. A powerful and stereoselective method for generating such analogues is through enzyme-catalyzed aldol (B89426) additions. Threonine aldolases, for example, can catalyze the reversible reaction between glycine (B1666218) and a variety of substituted benzaldehydes to produce the corresponding β-hydroxy-α-amino acids. researchgate.netd-nb.info

This biocatalytic approach offers a green and efficient route to a range of substituted phenylserine analogues. The reaction conditions, including the choice of enzyme, substrate concentrations, pH, and temperature, can be optimized to achieve high conversions and diastereoselectivities. For instance, a two-enzyme cascade system involving a ω-transaminase and an L-threonine (B559522) aldolase (B8822740) has been reported for the synthesis of 3-phenylserine (B7821846) from benzylamine (B48309), achieving a conversion of nearly 95% and a yield of over 54% under optimized conditions. researchgate.netnih.gov

Table 2: Enzymatic Synthesis of Substituted Phenylserine Analogues

| Benzaldehyde (B42025) Substrate | Enzyme System | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Benzaldehyde | Threonine aldolase | Phenylserine | 20% | 99% |

| 4-Chlorobenzaldehyde | Threonine aldolase | 4-Chlorophenylserine | Not specified | >99% |

| 4-Bromobenzaldehyde | Threonine aldolase | 4-Bromophenylserine | Not specified | >99% |

| 3-Bromobenzaldehyde | Threonine aldolase | 3-Bromophenylserine | Not specified | >99% |

Data compiled from various enzymatic synthesis studies. researchgate.netd-nb.info

N-Alkylated Phenylserine Derivatives

N-alkylation of the amino group in phenylserine introduces another point of molecular diversity. A notable class of N-alkylated derivatives are the N-arylsulfonyl phenylserines. These compounds have been synthesized by reacting threo-DL-phenylserine with various arylsulfonyl chlorides, such as benzenesulfonyl chloride, p-toluenesulfonyl chloride, and p-bromobenzenesulfonyl chloride. nih.gov

The synthesis is typically carried out in a basic medium to deprotonate the amino group, facilitating its nucleophilic attack on the sulfonyl chloride. These N-arylsulfonyl derivatives have been investigated for their pharmacological properties, with some exhibiting significant anti-inflammatory activity in animal models. nih.gov

Table 3: Synthesis of N-Arylsulfonyl-threo-DL-Phenylserine Derivatives

| Arylsulfonyl Chloride | Product | Biological Activity |

|---|---|---|

| Benzenesulfonyl chloride | N-benzenesulfonyl-threo-DL-phenylserine | Anti-inflammatory |

| p-Toluenesulfonyl chloride | N-p-toluenesulfonyl-threo-DL-phenylserine | Anti-inflammatory |

| p-Bromobenzenesulfonyl chloride | N-p-bromobenzenesulfonyl-threo-DL-phenylserine | Anti-inflammatory |

Data sourced from V.A. Chebanov, et al. (2002). nih.gov

Incorporation of D-3-Phenylserine and its Analogues into Peptidic Scaffolds

The incorporation of D-3-phenylserine and its analogues into peptide sequences is a key strategy for the development of peptide mimetics with enhanced stability, conformational constraint, and biological activity. These non-natural amino acids can introduce unique structural features that influence peptide folding and interaction with biological targets.

Synthesis of Peptide Mimetics Containing Phenylserine Residues

The synthesis of peptide mimetics containing phenylserine residues often involves solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. A significant area of research has been the incorporation of fluorinated phenylserine analogues into bioactive peptides. For example, fluorinated O-phenyl L-serine residues have been synthesized and incorporated into ultrashort cationic lipopeptides. tudublin.ienih.gov

The synthesis of these fluorinated analogues can be achieved through a Mitsunobu reaction, where a protected serine derivative is reacted with a fluorinated phenol (B47542) in the presence of a phosphine (B1218219) and an azodicarboxylate. The resulting fluorinated O-phenylserine can then be deprotected and used as a building block in peptide synthesis. The incorporation of these fluorinated residues has been shown to enhance the broad-spectrum antimicrobial activity of the parent lipopeptides. tudublin.ienih.gov

Another approach involves serine ligation, where a peptide with an N-terminal serine is linked through its side-chain hydroxyl group to the C-terminal carboxylate of another peptide via a Mitsunobu esterification. Subsequent O-to-N acyl transfer yields the final ligated peptide. This method allows for the formation of a native peptide bond without epimerization at the C-terminus. researchgate.netchemrxiv.org

Design and Synthesis of Macrocyclic Peptides with Phenylserine Elements

The design and synthesis of macrocyclic peptides incorporating phenylserine elements represent a strategic approach to developing compounds with enhanced pharmacological properties. Macrocyclization restricts the conformational flexibility of linear peptides, which can lead to increased binding affinity, selectivity, and stability. nih.gov Various chemical and biological methods have been established for synthesizing large libraries of macrocyclic peptides, which serve as a valuable source for discovering novel drug candidates. nih.govmdpi.com

The integration of phenylserine into these cyclic scaffolds can be achieved through several strategies. One approach involves the ribosomal synthesis of a precursor peptide followed by post-translational modifications (RiPPs) to form the macrocycle. mdpi.com For instance, biosynthetic pathways can involve enzymes that hydroxylate phenylalanine residues, a step related to the structure of phenylserine, followed by cross-linking reactions to form the cyclic structure. nih.gov

Chemical synthesis methods, such as solid-phase peptide synthesis (SPPS), offer a high degree of flexibility for incorporating non-standard amino acids like phenylserine into a peptide chain before cyclization. bachem.com The cyclization itself can be accomplished through various chemical reactions, including the formation of amide bonds (head-to-tail or side-chain to side-chain), disulfide bridges, or thioether linkages. jpt.comuspto.gov The choice of cyclization strategy can significantly influence the final conformation and, consequently, the biological activity of the macrocyclic peptide.

Computational approaches are increasingly used in the design phase to predict the structure and properties of macrocyclic peptides. nih.govyoutube.com Virtual screening of libraries containing phenylserine-modified macrocycles can help identify candidates with high affinity for specific biological targets, such as protein-protein interfaces, thereby reducing the synthetic effort required. nih.gov

Investigation of Phenylserine within Non-Standard Amino Acid Repertoires

Phenylserine is considered a non-standard amino acid (NSAA), and its incorporation into peptides is a key strategy in protein engineering and drug discovery. nih.gov The unique structure of phenylserine, with its β-hydroxyl group and phenyl ring, offers opportunities to introduce novel structural and functional properties into peptides that are not achievable with the 20 canonical amino acids. nih.gov

The enzymatic synthesis of phenylserine isomers highlights its availability for incorporation into peptide structures. For example, phenylserine aldolase catalyzes the reversible reaction between benzaldehyde and glycine to produce L-threo- and L-erythro-3-phenylserine, making these NSAAs accessible for further use. nih.gov

The inclusion of NSAAs like phenylserine into peptide libraries is often accomplished using cell-free protein synthesis systems or by expanding the genetic code to assign a codon to the specific NSAA. nih.govresearchgate.net These techniques allow for the site-specific insertion of phenylserine into a protein sequence, enabling detailed investigation of its effects on protein structure and function. By expanding the repertoire of amino acids available for peptide synthesis, researchers can create peptides with enhanced stability, novel binding capabilities, and improved therapeutic potential.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a phenylserine-containing peptide, relates to its biological activity. creative-peptides.com These investigations aim to identify the key structural features responsible for a compound's efficacy, selectivity, and potency, providing a rational basis for the design and optimization of new therapeutic agents. creative-peptides.comrsc.org

Conformational Analysis of Phenylserine-Containing Peptides and Their SAR

The conformation of a peptide is a critical determinant of its biological activity. nih.gov The incorporation of phenylserine can significantly influence the peptide's three-dimensional structure due to the steric and electronic properties of its side chain. Conformational analysis of peptides containing phenylserine or its analogues, like phenylisoserine, reveals that these residues can induce stable secondary structures, such as β-strands. nih.gov

Stereochemical Influence on Molecular Interactions of Phenylserine Derivatives

Stereochemistry plays a fundamental role in the molecular interactions and biological activity of chiral molecules like phenylserine derivatives. acs.orgnih.gov The spatial arrangement of the functional groups (amine, carboxyl, hydroxyl, and phenyl) determines the molecule's ability to bind to specific targets, such as enzyme active sites or receptors. nih.gov

The different stereoisomers of a phenylserine-containing compound can exhibit vastly different pharmacological and toxicological profiles. mdpi.com For example, the biological activity of derivatives can be highly dependent on the absolute configuration at the chiral centers, suggesting that transport systems or target proteins have a strong stereochemical preference. nih.gov The presence of fluorine atoms in related structures can also significantly influence stereochemical behavior and, consequently, molecular properties and interactions. beilstein-journals.org Therefore, controlling the stereochemistry during the synthesis of phenylserine derivatives is essential for developing effective and selective therapeutic agents.

Mechanistic Insights from Structural Modifications of Phenylserine

Gaining mechanistic insights from the structural modification of phenylserine is a key aspect of rational drug design. By systematically altering different parts of the phenylserine scaffold, researchers can probe the molecular basis of its biological activity. researchgate.net

Modifications can be made to the phenyl ring (e.g., substitution with different functional groups), the hydroxyl group, or the amine group. For instance, studying a series of phenylalanine-containing peptidomimetics, which are structurally related to phenylserine derivatives, has provided information on the binding modes to protein targets. mdpi.com Computational studies, such as molecular docking and molecular dynamics simulations, can complement experimental data to elucidate how these structural changes affect binding affinity and stability. mdpi.com Understanding these mechanisms at a molecular level is crucial for optimizing lead compounds into effective drugs. For example, studies on serine-containing proteins show that modifications like phosphorylation can act as a molecular switch, a principle that can be extended to understand the functional impact of modifying the hydroxyl group in phenylserine. nih.gov

Enzyme Binding and Recognition Studies with Phenylserine Derivatives

Enzyme binding and recognition studies involving phenylserine derivatives provide valuable information about enzyme specificity and inhibition. Enzymes that act on phenylserine, such as phenylserine aldolase and phenylserine dehydratase, exhibit high stereospecificity.

Phenylserine aldolase from Pseudomonas putida acts on L-threo-3-phenylserine and, to a lesser extent, L-erythro-3-phenylserine, but not on the D-isomers. nih.govnih.gov This demonstrates the enzyme's strict recognition of the substrate's stereochemistry. Similarly, phenylserine dehydratase from Pseudomonas pickettii is highly specific for L-threo-3-phenylserine and does not act on the L-erythro isomer or other related amino acids like serine and threonine. nih.gov

Inhibition studies further illuminate the structural requirements for binding to the active site. For phenylserine aldolase, compounds structurally similar to the substrate, such as dl-3-hydroxyphenylethylamine, act as competitive inhibitors. nih.gov The table below summarizes the kinetic parameters and inhibition data for enzymes acting on phenylserine derivatives.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Source |

|---|---|---|---|---|

| Phenylserine Aldolase (P. putida) | L-threo-3-phenylserine | Km | 1.3 mM | nih.govnih.gov |

| L-erythro-3-phenylserine | Km | 4.6 mM | nih.govnih.gov | |

| dl-3-hydroxyphenylethylamine | Ki (competitive) | 4.1 mM | nih.gov | |

| d-cycloserine | Inhibition (at 1 mM) | 98% | nih.gov | |

| Phenylserine Dehydratase (P. pickettii) | L-threo-3-phenylserine | Km | 0.21 mM | nih.gov |

| L-erythro-3-Phenylserine | Inert | nih.gov |

These studies are fundamental for understanding the enzyme-substrate interactions at a molecular level and for designing specific enzyme inhibitors. nih.govnih.gov

Computational and Theoretical Investigations of D 3 Phenylserine Systems

Molecular Modeling and Dynamics Simulations of D-3-Phenylserine

Molecular modeling and molecular dynamics (MD) simulations are indispensable techniques for exploring the dynamic nature of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time.

For a system involving D-3-Phenylserine, MD simulations can elucidate its behavior in various environments, such as in solution or interacting with biological macromolecules. These simulations are built upon force fields, which are sets of parameters that define the potential energy of the system. Commonly used force fields for biomolecules include AMBER, CHARMM, and OPLS-AA. plos.orgmdpi.com A typical MD simulation protocol involves system setup (solvating the molecule in a water box), energy minimization, equilibration, and a final production run from which data is collected. mdpi.com

Table 1: Common Software and Force Fields for Molecular Dynamics Simulations

| Software | Common Force Fields | Typical Applications |

| AMBER | ff14SB, GAFF | Protein and small molecule simulations |

| GROMACS | OPLS-AA, GROMOS | High-performance simulations of biomolecules |

| CHARMM | CHARMM36 | Proteins, lipids, nucleic acids |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org Its application to amino acids and related compounds has proven invaluable for understanding their intrinsic properties. DFT calculations have been instrumental in determining the crystal structure of L-phenylalanine where traditional refinement methods failed, demonstrating the power of DFT with dispersion corrections (DFT-D) in accurately modeling molecular geometries. wiley.com

For molecules similar to D-3-Phenylserine, DFT studies are common. A comprehensive study on a protected D-serine-D-alanine dipeptide utilized DFT methods like B3LYP and M06-2X with the 6-311+G(d,p) basis set to analyze its conformational preferences and electronic properties. nih.govnih.govresearchgate.net Such studies can compute various chemical descriptors like hardness, softness, and electronegativity, which characterize the molecule's reactivity. nih.gov Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, aiding in the interpretation of UV-Vis spectra. nih.govnih.gov

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to map the potential energy surface of a molecule to identify its stable low-energy conformations.

DFT calculations are a primary tool for this purpose. In a detailed conformational analysis of a D-serine-D-alanine dipeptide, researchers identified 87 stable conformers from a total of 243 initial possibilities by systematically rotating the molecule's dihedral angles. nih.govnih.govresearchgate.net The study revealed that specific conformations were significantly more stable due to factors like intramolecular hydrogen bonding. nih.govnih.govresearchgate.net Similarly, a combined theoretical and experimental study on phenylalanine identified multiple stable conformers and correctly predicted their relative populations, which was confirmed by comparing computed and experimental infrared spectra. nih.gov

This type of analysis for D-3-Phenylserine would involve exploring the rotational freedom around its key single bonds, followed by geometry optimization and energy calculation for each potential conformer using DFT. The results would yield a "conformational landscape," identifying the most probable shapes the molecule adopts, which is crucial for understanding its interactions with other molecules, particularly enzymes.

Table 2: Illustrative DFT Conformational Analysis of a D-Serine-D-Alanine Dipeptide. nih.govnih.govresearchgate.net

| Parameter | Method/Basis Set | Findings |

| Methodology | DFT (B3LYP, M06-2X) | Systematic variation of backbone (φ, ψ) and side-chain (χ) dihedral angles. |

| Basis Set | 6-311+G(d,p) | Provided a robust description of the electronic structure. |

| Conformers Found | 87 stable conformers | The most stable conformer was found in the β-turn region of the Ramachandran map. |

| Stabilizing Factors | Intramolecular H-bonds | The most stable structure was stabilized by three hydrogen bonds. |

Computational Approaches in Enzyme-Substrate Interactions

Understanding how D-3-Phenylserine interacts with enzymes is key to elucidating its biological roles and metabolic pathways. Computational methods like molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are central to these investigations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically an enzyme) to form a stable complex. mdpi.com It is widely used to generate hypotheses about how a substrate like phenylserine (B13813050) fits into the active site of an enzyme.

Enzymes known to act on phenylserine, such as threonine aldolase (B8822740) and phenylserine dehydrogenase, are primary targets for such docking studies. nih.govnih.govnih.gov For example, in a study on the enzymatic synthesis of 3-Phenylserine (B7821846), molecular docking was used to model the interaction of a substrate (benzylamine) with the active site of a transaminase enzyme, helping to rationalize its effectiveness. researchgate.net Docking algorithms score different binding poses based on factors like electrostatic and van der Waals interactions, providing an estimated binding energy. nih.govmdpi.com These studies can reveal key amino acid residues involved in substrate recognition and binding, guiding further experimental work like site-directed mutagenesis. frontiersin.orgnih.gov

Table 3: Key Enzymes Involved in Phenylserine Metabolism

| Enzyme | EC Number | Reaction Catalyzed |

| Phenylserine Aldolase | 4.1.2.26 | L-threo-3-phenylserine <=> Glycine (B1666218) + Benzaldehyde (B42025) nih.gov |

| D-Phenylserine Dehydrogenase | 1.1.1.- | D-Phenylserine + NAD+ -> 2-amino-3-oxo-3-phenylpropanoate + NADH nih.gov |

| L-Phenylserine Dehydrogenase | 1.1.1.320 | L-Phenylserine + NAD+ -> 2-amino-3-oxo-3-phenylpropanoate + NADH nih.gov |

While molecular docking and MD provide insights into binding and dynamics, they cannot model chemical reactions that involve the breaking and forming of covalent bonds. For this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govnih.gov

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part—for instance, the D-3-Phenylserine substrate and the critical residues in the enzyme's active site—is treated with a high-level, computationally expensive QM method. nih.gov The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a more efficient MM force field. nih.gov This approach allows for the detailed study of reaction mechanisms, transition states, and activation energies within the complex enzymatic environment. rsc.org

QM/MM simulations could be used to model the biotransformation of D-3-Phenylserine by enzymes like phenylserine dehydrogenase, elucidating the step-by-step mechanism of the NAD+-dependent oxidation of its hydroxyl group. nih.gov Such studies provide fundamental insights into the source of an enzyme's catalytic power, explaining how the active site environment stabilizes the transition state and facilitates the chemical reaction. rsc.org

Cheminformatics and QSAR/CoMFA/CoMSIA Methodologies for Phenylserine Analogues

Cheminformatics and computational chemistry have become indispensable tools in modern drug discovery, offering pathways to predict the biological activity of novel compounds and to understand the intricate relationships between molecular structure and function. Among the most powerful of these tools are Quantitative Structure-Activity Relationship (QSAR) studies, particularly the three-dimensional methods of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methodologies are particularly valuable in the investigation of structurally related compounds like phenylserine analogues, providing insights that can guide the synthesis of more potent and selective therapeutic agents.